molecular formula C8H8O4 B13231591 Methyl3-methyl-2,5-dioxocyclopent-3-enecarboxylate

Methyl3-methyl-2,5-dioxocyclopent-3-enecarboxylate

Cat. No.: B13231591
M. Wt: 168.15 g/mol
InChI Key: QVVJGYWKTFUEBT-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate is an organic compound with the molecular formula C8H8O4 and a molecular weight of 168.15 g/mol . It is a methyl ester derivative of a cyclopentene dione, characterized by its unique structure that includes a cyclopentene ring with two keto groups and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate typically involves the reaction of 3-methylcyclopent-2-en-1-one with dimethyl carbonate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions, leading to the formation of the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to the modulation of biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,5-dioxocyclopent-3-enecarboxylate: Lacks the methyl group at the 3-position.

    Ethyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate: Has an ethyl ester group instead of a methyl ester group.

    3-Methyl-2,5-dioxocyclopent-3-enecarboxylic acid: The carboxylic acid derivative of the compound.

Uniqueness

Methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate is unique due to its specific substitution pattern and ester functionality, which confer distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

methyl 3-methyl-2,5-dioxocyclopent-3-ene-1-carboxylate

InChI

InChI=1S/C8H8O4/c1-4-3-5(9)6(7(4)10)8(11)12-2/h3,6H,1-2H3

InChI Key

QVVJGYWKTFUEBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(C1=O)C(=O)OC

Origin of Product

United States

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